1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene
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Overview
Description
1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene is an organic compound characterized by the presence of a chlorine atom, a cyclopropylmethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Attachment to the benzene ring: The cyclopropylmethyl chloride is then reacted with a benzene derivative, such as 1-chloro-2-hydroxy-4-ethynylbenzene, under basic conditions to form the desired ether linkage.
Final product formation: The resulting intermediate is purified and characterized to obtain this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane).
Scientific Research Applications
1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene: This compound has a nitro group instead of an ethynyl group, leading to different reactivity and applications.
1-Chloro-2-(cyclopropylmethoxy)benzene:
1-Chloro-2-(cyclopropylmethoxy)-4-ethylbenzene: Contains an ethyl group instead of an ethynyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-2-9-5-6-11(13)12(7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGRVVSULZIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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